molecular formula C15H12BrNO3S2 B2799924 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide CAS No. 2380034-99-9

2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide

Cat. No. B2799924
CAS RN: 2380034-99-9
M. Wt: 398.29
InChI Key: HUWCPNVMEIKHAR-UHFFFAOYSA-N
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Description

2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory, anti-cancer, and anti-bacterial activities by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, cell survival, and proliferation. Inhibition of NF-κB signaling pathway has been reported to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial activities in vitro. This compound has been reported to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines in vitro. In addition, this compound has been shown to exhibit potent antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide in lab experiments is its potent anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound has been shown to exhibit these activities at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide. One of the future directions is to investigate the potential of this compound as a drug candidate for the treatment of cancer, inflammation, and bacterial infections. Another future direction is to explore the mechanism of action of this compound in more detail to identify potential targets for drug development. Furthermore, future studies can focus on improving the solubility and bioavailability of this compound to enhance its efficacy in vivo.

Synthesis Methods

The synthesis of 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has been reported in the literature using different methods. One of the most common methods is the reaction of 2-bromo-1-nitrobenzene with 4-(furan-2-yl)thiophen-2-ylmethanamine in the presence of sodium sulfite and sodium dithionite. This method yields the desired product in good yields and high purity.

Scientific Research Applications

2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has been extensively studied for its potential applications in various fields. This compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines in vitro. In addition, this compound has been reported to exhibit potent antibacterial activity against various strains of bacteria.

properties

IUPAC Name

2-bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3S2/c16-13-4-1-2-6-15(13)22(18,19)17-9-12-8-11(10-21-12)14-5-3-7-20-14/h1-8,10,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWCPNVMEIKHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide

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